molecular formula C11H15N3S B15048246 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B15048246
M. Wt: 221.32 g/mol
InChI Key: NTQPSGACUWLOHY-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to the pyrazole ring via a methylene bridge. The presence of an isopropyl group further adds to its structural complexity.

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrazol-5-amine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

1-(Propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine stands out due to its unique structural features and reactivity. Similar compounds include:

    1-(Propan-2-yl)-N-(furan-2-ylmethyl)-1H-pyrazol-5-amine: This compound features a furan ring instead of a thiophene ring, leading to different chemical and biological properties.

    1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine:

The uniqueness of this compound lies in its combination of a pyrazole ring with a thiophene ring, which imparts specific electronic and steric properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-9(2)14-11(5-6-13-14)12-8-10-4-3-7-15-10/h3-7,9,12H,8H2,1-2H3

InChI Key

NTQPSGACUWLOHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CS2

Origin of Product

United States

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